4-Hydroxy-6-methylnicotinic acid

Description

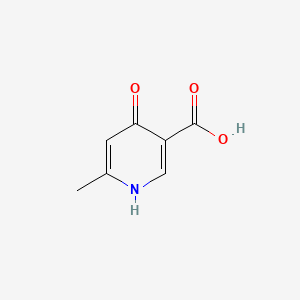

4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3) is a heterocyclic carboxylic acid with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . Structurally, it features a pyridine ring substituted with a hydroxyl group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3 (Figure 1). Its IUPAC name is 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid, and its SMILES notation is CC1=CC(=O)C(=CN1)C(=O)O .

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLDZLRTUWFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955410 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-58-8, 67367-33-3 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Agriculture

4-Hydroxy-6-methylnicotinic acid serves as an important intermediate in the synthesis of agricultural chemicals, particularly herbicides and insecticides. Its role as a precursor allows for the development of more effective crop protection agents that align with sustainable agricultural practices.

| Application | Description |

|---|---|

| Herbicides | Used in the formulation of selective herbicides that target specific weed species while minimizing damage to crops. |

| Insecticides | Functions as a building block for insecticides that are designed to control pest populations effectively. |

Pharmaceuticals

In the pharmaceutical industry, 4-HMNA is utilized as an intermediate in the synthesis of various drugs, including anticonvulsants and anti-inflammatory agents. Its potential therapeutic effects are under investigation, making it a compound of interest for drug development.

| Drug Type | Example Applications |

|---|---|

| Anticonvulsants | Research indicates its potential efficacy in treating seizure disorders. |

| Anti-inflammatory agents | Investigated for its ability to reduce inflammation and associated pain. |

Cosmetics and Personal Care

The compound is employed in cosmetics as a humectant, which helps retain moisture in skin formulations. This application reflects the growing consumer demand for products that enhance skin health.

| Cosmetic Use | Function |

|---|---|

| Moisturizers | Helps to keep skin hydrated and prevent dryness. |

| Anti-aging products | Potentially contributes to skin rejuvenation through moisture retention. |

Biodegradable Plastics

This compound is also used in the production of biodegradable plastics, specifically polyhydroxyalkanoates (PHAs). This application is increasingly relevant given the global push towards sustainable materials.

| Material Type | Description |

|---|---|

| Biodegradable Plastics | Used as a monomer in PHAs, offering environmentally friendly alternatives to conventional plastics. |

Industrial Chemicals

The compound finds utility in synthesizing various industrial chemicals such as dyes, fragrances, and flavorings. Its versatility makes it a valuable component in chemical manufacturing processes.

| Chemical Type | Application |

|---|---|

| Dyes | Acts as an intermediate in dye production for textiles and other materials. |

| Fragrances | Used in creating synthetic fragrances for personal care products. |

Scientific Research Insights

Research on this compound has revealed its potential biological activities:

- Neuroprotective Effects : Studies suggest that while high levels may induce cognitive decline, lower concentrations could offer protective effects against neuroinflammation .

- Antibacterial Activity : In vitro studies have demonstrated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in pharmaceuticals targeting infections .

Case Studies

- Neurodegenerative Disease Research : A study published in PubMed Central explored the correlation between elevated levels of 4-HMNA and neurodegenerative diseases like Alzheimer's disease, highlighting its role in protein aggregation.

- Antibacterial Efficacy : Research published in the International Journal of Scientific Research found that 4-HMNA exhibited significant antibacterial properties against several bacterial strains, supporting its potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Nicotinic Acid

The following compounds share the pyridine-carboxylic acid backbone but differ in substituents, leading to distinct chemical and physical properties:

Table 1: Structural and Physicochemical Comparison

pH-Dependent Crystallization Behavior

A study comparing 2-, 4-, 5-, and 6-hydroxynicotinic acids (HNAs) revealed significant differences in crystallization outcomes under varying pH conditions :

- This compound forms diverse solid forms (polymorphs, hydrates) at pH 2–6, driven by intermolecular hydrogen bonding between -OH and -COOH groups .

- In contrast, 2-hydroxynicotinic acid predominantly crystallizes as anhydrous forms due to stronger intramolecular hydrogen bonding .

- 6-Hydroxynicotinic acid exhibits lower solubility in acidic media, favoring larger crystal aggregates .

Table 2: Crystallization Outcomes of HNAs

Q & A

Q. Table 1: Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, methanol, reflux | 60–75 | |

| Halogenation | PCl₅, POCl₃, 80°C | 45–65 | |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 70–85 |

Advanced: What biological targets or pathways are associated with this compound?

Methodological Answer:

The compound exhibits potential in:

- Enzyme Inhibition : Competes with NAD⁺ in dehydrogenase binding pockets (e.g., lactate dehydrogenase) due to structural mimicry .

- Antiviral Activity : Modulates viral RNA polymerase activity in in vitro assays (IC₅₀ = 12–18 µM) .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., C-tagged) track intracellular distribution via autoradiography .

Advanced: How should researchers address discrepancies in reported data (e.g., conflicting CAS numbers or bioactivity)?

Methodological Answer:

- CAS Verification : Confirm CAS 67367-33-3 for this compound; avoid confusion with isomers like 2-hydroxy-6-methylnicotinic acid (CAS 38116-61-9) .

- Bioactivity Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .

- Structural Analog Comparison : Use computational tools (e.g., molecular docking) to compare binding affinities of analogs like 4-methyl-6-(trifluoromethyl)nicotinic acid .

Methodological: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV : C18 column, 254 nm detection, mobile phase: 70:30 water:acetonitrile (0.1% formic acid) .

- LC-MS/MS : MRM transitions m/z 153→109 (quantifier) and 153→81 (qualifier) for high sensitivity .

- Standard Curve : Prepare in buffer matching the sample matrix to correct for ion suppression .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 reverse transcriptase) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with bioactivity .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways for halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.